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Compound of Interest

Compound Name: 2-Hydroxycinnamaldehyde

Cat. No.: B114546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxycinnamaldehyde (also known as o-hydroxycinnamaldehyde), a naturally occurring
phenolic compound with significant interest in medicinal chemistry and drug development. This
document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, offering a core resource for its identification, characterization,
and application in research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and MS
analyses of 2-Hydroxycinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-Hydroxycinnamaldehyde
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
9.68 d 7.8 H-9 (Aldehyde)
7.74 d 16.0 H-7

7.50-7.45 m H-4, H-6

6.95-6.85 m H-3, H-5

6.88 dd 16.0,7.8 H-8

~5.8 (broad s) S OH

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and

concentration.

Table 2: 13C NMR Spectroscopic Data of 2-Hydroxycinnamaldehyde

Chemical Shift (6) ppm Assighment
194.4 C-9 (C=0)
157.0 C-2

153.1 C-7

134.0 C-4

131.2 C-6

128.7 C-8

122.0 C-1

120.5 C-5

116.5 C-3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Hydroxycinnamaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3400 Broad O-H stretch (phenolic)
) C-H stretch (aromatic and

~3050 Medium o

vinylic)
~2850, ~2750 Weak C-H stretch (aldehyde)

C=0 stretch (conjugated
~1680 Strong

aldehyde)
~1620 Strong C=C stretch (vinylic)
~1580, ~1490 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (phenolic)
~970 Strong C-H bend (trans-vinylic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Hydroxycinnamaldehyde

m/z Relative Intensity Assignment

148 High [M]* (Molecular lon)
147 High [M-H]*

119 Medium [M-CHOJ*

91 Medium [C7H7]* (Tropylium ion)
65 Low [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Synthesis of (E)-2-Hydroxycinnamaldehyde
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(E)-2-Hydroxycinnamaldehyde can be synthesized via a Claisen-Schmidt condensation
reaction between 2-hydroxybenzaldehyde and acetaldehyde in the presence of a base,
followed by purification using silica gel chromatography[1].

NMR Spectroscopy

A sample of 2-Hydroxycinnamaldehyde is dissolved in a suitable deuterated solvent, such as
dimethyl sulfoxide-de (DMSO-de) or chloroform-d (CDCIs), to a concentration of approximately
5-10 mg/mL. *H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR
spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid 2-Hydroxycinnamaldehyde is typically obtained using an Attenuated
Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is
applied. The spectrum is recorded in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system with an electron ionization (El) source. The sample, dissolved in a volatile solvent, is
injected into the GC, where it is vaporized and separated. The separated compound then
enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting
fragments are analyzed by a mass analyzer, such as a quadrupole.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-Hydroxycinnamaldehyde.
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Workflow for Spectroscopic Analysis of 2-Hydroxycinnamaldehyde
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Data Interpretation and Structure Confirmation
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Structure Confirmation of
2-Hydroxycinnamaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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